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Introduction
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (α-NPD) is a widely utilized hole

transport material in organic electronic devices such as organic light-emitting diodes (OLEDs)

and organic photovoltaics (OPVs). The efficiency of these devices is critically dependent on the

charge transport properties of the organic materials used. Specifically, the hole mobility of α-

NPD is a key parameter that governs device performance. Accurate and reliable measurement

of hole mobility is therefore essential for material characterization, device modeling, and the

development of new and improved organic electronic materials.

This document provides detailed application notes and protocols for the experimental setup

and measurement of hole mobility in α-NPD thin films. The primary techniques covered are the

Time-of-Flight (TOF) method and the Dark Injection Space-Charge-Limited Current (DI-SCLC)

method.

Key Experimental Techniques
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for determining the drift mobility of

charge carriers in semiconductors.[1] It involves generating a sheet of charge carriers near one

electrode using a short pulse of light and measuring the time it takes for these carriers to drift

across the sample thickness to the collecting electrode under an applied electric field.
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Principle:

A thin film of α-NPD is sandwiched between two electrodes, with at least one being transparent

to allow for photoexcitation. A voltage bias is applied across the device, creating an electric

field. A short laser pulse, with a photon energy greater than the bandgap of a charge

generation layer or the α-NPD itself, creates electron-hole pairs near the transparent electrode.

Depending on the polarity of the applied bias, either holes or electrons are driven across the α-

NPD layer. The transient photocurrent is monitored as the charge packet drifts through the

material. The transit time (t_T) is the time taken for the carriers to traverse the film thickness

(d). The drift mobility (μ) can then be calculated using the following equation:

μ = d² / (V * t_T)

where V is the applied voltage.

Dark Injection Space-Charge-Limited Current (DI-SCLC)
Method
The Dark Injection Space-Charge-Limited Current (DI-SCLC) method is a powerful technique to

determine the charge carrier mobility and to probe the nature of the electrode contact.[2] This

method relies on creating an ohmic contact that can supply more charge carriers than the bulk

of the material can transport, leading to a space-charge-limited current.

Principle:

A "hole-only" device is fabricated with the α-NPD layer between two electrodes, where the

anode is chosen to have a work function that aligns with the highest occupied molecular orbital

(HOMO) of α-NPD to ensure efficient hole injection.[3] When a voltage step is applied, a

transient current is observed. Initially, the current is high as the capacitor is charging. As holes

are injected and drift through the material, a space-charge region builds up, which opposes

further injection. This leads to a characteristic peak in the transient current. The time at which

this peak occurs (t_p) is related to the transit time of the charge carriers. The mobility can be

calculated from the peak time. For a trap-free SCLC, the mobility is given by:

μ ≈ 0.786 * d² / (V * t_p)
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A key advantage of the DI-SCLC method is that it can be used on the actual device structures

and does not require a photogeneration layer.[4] The appearance of a clear peak in the DI-

SCLC transient is a strong indicator of an ohmic contact.[2][5]

Data Presentation
The hole mobility of α-NPD can vary depending on the measurement technique, sample

preparation, and experimental conditions such as the electric field and temperature. Below is a

summary of reported hole mobility values for α-NPD.

Measureme
nt
Technique

Hole
Mobility
(cm²/Vs)

Electric
Field (V/cm)

Temperatur
e (K)

Film
Thickness
(nm)

Reference

Space-

Charge-

Limited

Current

2.3 x 10⁻⁴

Vanishing

carrier

density

Room

Temperature
Not specified [6][7]

Time-of-Flight 3 - 9 x 10⁻⁴ Not specified Not specified Not specified [8]

Dark Injection

Transient

Currents

2 x 10⁻⁴ Not specified Not specified Not specified [8]

Admittance

Spectroscopy
3 - 4 x 10⁻⁴ Not specified Not specified Not specified [8]

Field-Effect

Mobility
2 x 10⁻⁵ Not specified Not specified Not specified [8]

Experimental Protocols
Protocol 1: Time-of-Flight (TOF) Measurement
1. Device Fabrication:

Substrate: Indium Tin Oxide (ITO) coated glass.
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Cleaning: Sequentially clean the ITO substrate in an ultrasonic bath with detergent,

deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and then

treat it with UV-ozone for 15 minutes to improve the work function and remove organic

residues.

Charge Generation Layer (Optional but Recommended): A thin layer (e.g., 10-20 nm) of a

material with high absorption at the laser wavelength, such as phthalocyanine (H₂Pc), can be

deposited on the ITO to ensure that charge generation occurs in a narrow region.

α-NPD Deposition: Deposit a relatively thick film of α-NPD (typically 1-10 µm) by thermal

evaporation in a high vacuum system (pressure < 10⁻⁶ Torr). The deposition rate should be

controlled to ensure a smooth and uniform film. The thickness of the film should be

accurately measured using a profilometer or ellipsometry.

Top Electrode: Deposit a semi-transparent top electrode (e.g., a thin layer of Aluminum, ~20-

30 nm) by thermal evaporation.

2. Experimental Setup:

Light Source: A pulsed nitrogen laser (e.g., λ = 337 nm) with a short pulse duration (e.g., < 1

ns) is typically used.

Voltage Source: A DC voltage source to apply a bias across the device.

Detection: A fast digital oscilloscope to record the transient photocurrent. The oscilloscope is

connected in series with the device and a load resistor. The RC time constant of the

measurement circuit should be much smaller than the transit time.

Environment: The measurement should be performed in an inert atmosphere (e.g., nitrogen

or vacuum) to prevent degradation of the organic material.

3. Measurement Procedure:

Mount the fabricated device in the measurement chamber.

Apply a DC voltage across the device.
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Illuminate the semi-transparent electrode with a single laser pulse.

Record the transient photocurrent using the oscilloscope.

Repeat the measurement for different applied voltages.

4. Data Analysis:

The transient photocurrent will show a plateau followed by a decay.

The transit time (t_T) is determined from the intersection of the asymptotes to the plateau

and the tail of the photocurrent transient in a double logarithmic plot.

Calculate the hole mobility using the formula: μ = d² / (V * t_T).

The mobility is often observed to be field-dependent, typically following a Poole-Frenkel

relationship (log(μ) ∝ √E). Plotting mobility versus the square root of the electric field (E =

V/d) can provide further insights into the charge transport mechanism.

Protocol 2: Dark Injection Space-Charge-Limited Current
(DI-SCLC) Measurement
1. Device Fabrication (Hole-Only Device):

Substrate: ITO coated glass, cleaned as described in the TOF protocol.

Anode (Ohmic Contact): Deposit a high work function material to act as an ohmic contact for

hole injection. Molybdenum oxide (MoO₃) is a common choice.[3] A thin layer (e.g., 10 nm) is

deposited on the ITO.

α-NPD Deposition: Deposit the α-NPD layer (typically 100-1000 nm) by thermal evaporation.

Cathode: Deposit a high work function metal that blocks electron injection, such as

Aluminum (Al) or Gold (Au).

2. Experimental Setup:
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Voltage Source: A function generator or a fast-switching power supply capable of applying a

voltage step with a short rise time.

Detection: A fast digital oscilloscope to measure the transient current.

Environment: An inert atmosphere or vacuum.

3. Measurement Procedure:

Mount the device in the measurement chamber.

Apply a voltage step to the device.

Record the transient current response using the oscilloscope.

Repeat the measurement for different voltage amplitudes.

4. Data Analysis:

The transient current will exhibit an initial spike due to the charging of the device

capacitance, followed by a peak at time t_p.

Identify the peak time (t_p) from the transient current plot.

Calculate the hole mobility using the formula: μ ≈ 0.786 * d² / (V * t_p).

The relationship between the peak time in DI-SCLC and the transit time in TOF can be

influenced by energetic disorder, so care should be taken in the interpretation of the absolute

mobility values.[9]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b119102#experimental-setup-for-measuring-hole-
mobility-in-npd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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